molecular formula C10H8FNO2 B5134161 2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione

2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5134161
M. Wt: 193.17 g/mol
InChI Key: ZZSUZRPIDCYSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindole-1,3(2H)-dione and has been synthesized using various methods.

Scientific Research Applications

2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has also shown potential as an anti-inflammatory agent and has been studied for its use in treating various inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has also been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in vitro and in vivo studies, and its mechanism of action is well understood. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods that can produce the compound in higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models and potentially in clinical trials.

Synthesis Methods

The synthesis of 2-ethyl-5-fluoro-1H-isoindole-1,3(2H)-dione can be achieved using various methods. One of the most commonly used methods involves the reaction of 5-fluoroisatin with ethyl acetoacetate in the presence of a catalyst. This reaction produces the desired compound in good yield and purity.

properties

IUPAC Name

2-ethyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUZRPIDCYSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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